molecular formula C14H17NO3 B7865977 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid CAS No. 1459236-34-0

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid

Cat. No.: B7865977
CAS No.: 1459236-34-0
M. Wt: 247.29 g/mol
InChI Key: ZCWYUPUVKMTKDB-UHFFFAOYSA-N
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Description

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid is a synthetic cannabinoid that has garnered attention in scientific research due to its structural similarity to naturally occurring cannabinoids. This compound is part of a broader class of synthetic cannabinoids, which are often used in research to understand the effects of cannabinoids on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with indole-3-carboxylic acid as the starting material.

  • Alkylation: The indole-3-carboxylic acid undergoes alkylation with 5-bromopentanol to introduce the 5-hydroxypentyl group.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of 1-(5-oxopentyl)-1H-indole-3-carboxylic acid.

  • Reduction: Formation of 1-(5-hydroxypentyl)-1H-indole-3-ol.

  • Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

  • Chemistry: Used as a synthetic intermediate in the development of new cannabinoid analogs.

  • Biology: Studied for its effects on cannabinoid receptors in various biological systems.

  • Medicine: Investigated for potential therapeutic applications, including pain management and anti-inflammatory properties.

  • Industry: Utilized in the production of research chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The binding to these receptors triggers a cascade of intracellular signaling pathways, leading to various physiological responses.

Molecular Targets and Pathways Involved:

  • CB1 Receptors: Found primarily in the central nervous system, mediating psychoactive effects.

  • CB2 Receptors: Located in peripheral tissues, involved in immune modulation and anti-inflammatory effects.

Comparison with Similar Compounds

  • JWH-018: A well-known synthetic cannabinoid with a pentyl group attached to the indole ring.

  • AM-2202: Another synthetic cannabinoid with a naphthoylindole structure.

Biological Activity

1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid (CAS No. 1459236-34-0) is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly in relation to the endocannabinoid system. This compound is structurally related to other indole derivatives and has been studied for its effects on various biological pathways, including its interactions with cannabinoid receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}

This structure includes an indole ring, a hydroxypentyl side chain, and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Cannabinoid Receptor Agonism : This compound acts as an agonist for the CB1 and CB2 cannabinoid receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response.
  • Anti-inflammatory Properties : Studies have shown that it may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
  • Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative stress.

The biological effects of this compound are primarily mediated through its interaction with cannabinoid receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that lead to various physiological responses, including:

  • Modulation of neurotransmitter release
  • Inhibition of adenylate cyclase activity
  • Activation of mitogen-activated protein (MAP) kinase pathways

Table 1: Summary of Biological Activities

Activity Description Reference
CB1 AgonismActivates central nervous system pathways related to pain and appetite
CB2 AgonismModulates immune responses and inflammation
Anti-inflammatoryReduces cytokine production and inflammatory markers
AntioxidantScavenges reactive oxygen species (ROS)

Case Study: Anti-inflammatory Effects

A study published in the Asian Journal of Chemistry investigated the anti-inflammatory properties of compounds related to indole derivatives. The results indicated that this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases .

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound. In models of neurodegeneration, it was found to enhance neuronal survival and reduce apoptosis through its action on cannabinoid receptors, indicating potential applications in treating neurodegenerative disorders .

Properties

IUPAC Name

1-(5-hydroxypentyl)indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-9-5-1-4-8-15-10-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,10,16H,1,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWYUPUVKMTKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342463
Record name 1‐(5‐Hydroxypentyl)‐1H‐indole‐3‐carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459236-34-0
Record name 1‐(5‐Hydroxypentyl)‐1H‐indole‐3‐carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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